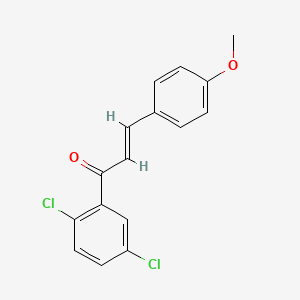![molecular formula C17H21NO B3157974 (Butan-2-yl)[(3-phenoxyphenyl)methyl]amine CAS No. 854321-28-1](/img/structure/B3157974.png)
(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine
Vue d'ensemble
Description
Physical and Chemical Properties Analysis
(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine has a molecular formula of C17H21NO and a molecular weight of 255.35 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources.Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research has explored the reactivity of compounds structurally related to (Butan-2-yl)[(3-phenoxyphenyl)methyl]amine in organic synthesis. For example, studies have investigated the reactions of amines with different chemical reagents to produce various organic compounds. These reactions are essential for synthesizing new molecules with potential applications in material science and pharmaceuticals. One study detailed the reaction of adamantan-2-amine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to the formation of target amides, showcasing the reactivity of similar amines in organic synthesis (Novakov et al., 2017).
Corrosion Inhibition
Amine derivatives, including those structurally related to this compound, have been studied for their potential as corrosion inhibitors. These compounds can form protective films on metal surfaces, reducing corrosion in acidic environments. A study on four amine derivative compounds synthesized for this purpose showed promising results in corrosion inhibition on mild steel in HCl medium, highlighting the importance of substituent groups in enhancing inhibition efficiency (Boughoues et al., 2020).
Polymer and Material Science
In the field of polymer and material science, amine-based compounds have been utilized as interfacial materials in polymer solar cells. For example, a study demonstrated the use of an amine-based fullerene derivative as an acceptor and cathode interfacial material, contributing to the development of efficient polymer solar cells (Lv et al., 2014).
Catalysis and Organic Transformations
Amine compounds have also been explored for their roles in catalysis, particularly in oligomerization reactions. Nickel(II) complexes derived from similar amines have shown activity as catalysts in ethylene oligomerization, producing valuable industrial chemicals (Ngcobo & Ojwach, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-14(2)18-13-15-8-7-11-17(12-15)19-16-9-5-4-6-10-16/h4-12,14,18H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJWMWPKUJWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



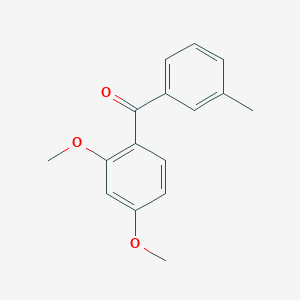
![Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)](/img/structure/B3157922.png)
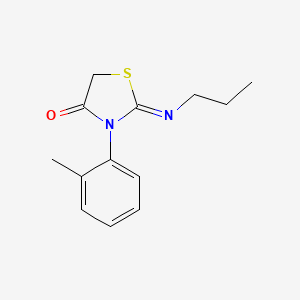
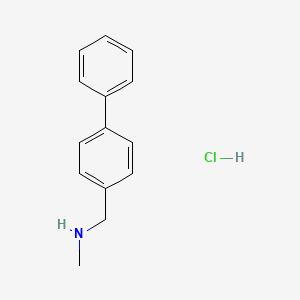
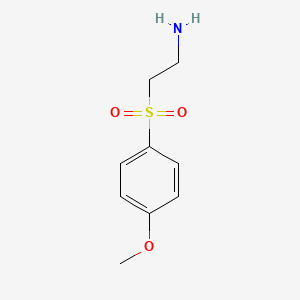

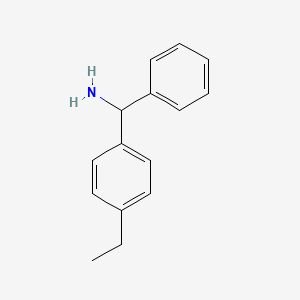
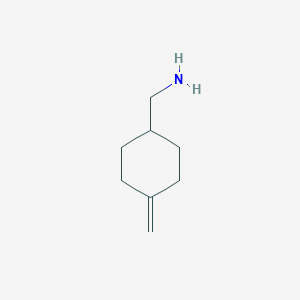
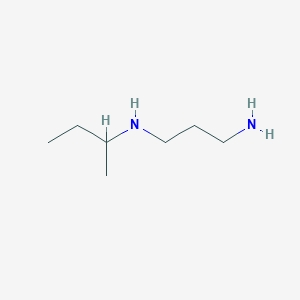
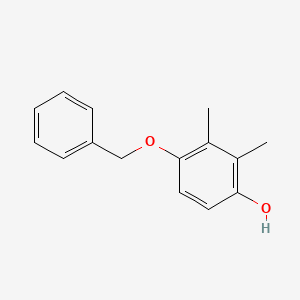
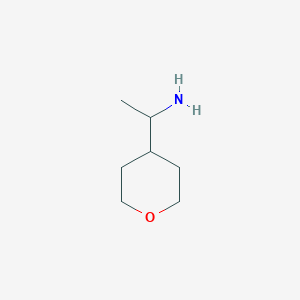
![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)
